{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile is a complex organic compound featuring a furan ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile can be achieved through a multi-step process involving the condensation of appropriate precursors. One-pot synthesis methods have been developed for similar compounds, which involve the reaction of malononitrile with substituted furan derivatives under controlled conditions .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines.
Substitution: The furan ring allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Biology and Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with unique biological activities. The compound’s structure suggests it could interact with various biological targets.
Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action for {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
5-amino-pyrazoles: These compounds share the amino and cyano functional groups and are used in similar applications.
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds also feature cyano groups and are known for their pharmacological properties.
Uniqueness: The unique combination of functional groups in {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile, particularly the furan ring, sets it apart from other similar compounds
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-methyl-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N5O2/c1-7(2)17-19-12(3)10(8(4-13)5-14)9(6-15)11(16)18-12/h16H2,1-3H3 |
InChI Key |
IEUWWOYAXOHPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.